3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 303776-75-2
VCID: VC21151769
InChI: InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,18-19H,1H3/b16-14+
SMILES: CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.4 g/mol

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

CAS No.: 303776-75-2

Cat. No.: VC21151769

Molecular Formula: C17H13N3O4S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone - 303776-75-2

Specification

CAS No. 303776-75-2
Molecular Formula C17H13N3O4S
Molecular Weight 355.4 g/mol
IUPAC Name (3E)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-ylidene)-1-methylquinoline-2,4-dione
Standard InChI InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,18-19H,1H3/b16-14+
Standard InChI Key MOSMPARBRZZIBS-JQIJEIRASA-N
Isomeric SMILES CN1C2=CC=CC=C2C(=O)/C(=C\3/NC4=CC=CC=C4S(=O)(=O)N3)/C1=O
SMILES CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator